molecular formula C13H14N2O2S B2770663 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851288-51-2

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2770663
CAS No.: 851288-51-2
M. Wt: 262.33
InChI Key: MKJVZQNSMLUQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3,4-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid (CAS 851288-51-2) is a high-purity chemical compound with a molecular formula of C13H14N2O2S and a molecular weight of 262.33 g/mol . This molecule features an imidazole ring system linked to a 3,4-dimethylphenyl group and an acetic acid side chain via a sulfanyl bridge, a structure common in heterocyclic building blocks used to develop novel bioactive molecules . Compounds based on similar dimethylphenyl-substituted heterocyclic scaffolds, such as imidazole and thiazole, are extensively investigated for their antimicrobial properties against multidrug-resistant pathogens . The structural motifs present in this compound suggest potential research applications in medicinal chemistry as a precursor for developing enzyme inhibitors. For instance, closely related hydroxamic acid derivatives, which can be synthesized from similar acetic acid precursors, are known to act as potent inhibitors of enzymes like urease by coordinating to metal ions in the active site . Researchers value this compound for its utility in synthesizing more complex molecules, such as hydroxamates and amides, for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-4-11(7-10(9)2)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJVZQNSMLUQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Substitution with 3,4-Dimethylphenyl Group: The imidazole ring is then substituted with a 3,4-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazole derivatives, including 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. For instance, compounds with similar structures have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Study : A study demonstrated that derivatives of imidazole exhibited significant activity against drug-resistant strains, suggesting that modifications to the phenyl ring can enhance antimicrobial properties. The introduction of specific substituents on the phenyl ring was found to be crucial for activity, with certain configurations yielding Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like daptomycin and vancomycin .

CompoundMIC (µg/mL)Activity Against
3h1S. aureus
3j2E. faecium
71MRSA

Antifungal Activity

In addition to antibacterial properties, similar compounds have shown antifungal activity against drug-resistant strains of Candida species. The structure-activity relationship indicates that specific modifications can enhance the lipophilicity and reactivity of these compounds, facilitating better interaction with microbial targets .

Therapeutic Potential

The unique structure of 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid positions it as a candidate for further development in therapeutic applications. Its potential roles include:

  • Antimicrobial Agent : As discussed, its ability to combat resistant bacterial strains makes it a promising candidate for new antibiotic development.
  • Antifungal Agent : The compound's efficacy against resistant fungal strains suggests possible applications in treating fungal infections that are difficult to manage with existing medications.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-2-ylthio)acetic acid: Similar structure but lacks the 3,4-dimethylphenyl group.

    2-(1H-imidazol-2-yl)acetic acid: Lacks both the sulfanyl and 3,4-dimethylphenyl groups.

    3,4-Dimethylphenylacetic acid: Lacks the imidazole ring and sulfanyl group.

Uniqueness

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to the combination of the imidazole ring, 3,4-dimethylphenyl group, and sulfanylacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Biological Activity

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a sulfur-containing compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol

Biological Activity Overview

Research indicates that 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. In a study evaluating its effectiveness against Staphylococcus aureus and Enterococcus faecium, the minimum inhibitory concentration (MIC) was determined to be low, indicating strong antibacterial activity.

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus1Comparable to daptomycin
Enterococcus faecium2Stronger than vancomycin

Anticancer Activity

In vitro studies on cancer cell lines such as Caco-2 (colorectal adenocarcinoma) have demonstrated that the compound can reduce cell viability significantly. The following table summarizes the findings:

Cell Line Viability (%) Concentration (mM)
Caco-239.810
Control100-

These results suggest that the compound may induce cytotoxic effects in cancer cells, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Efficacy : A study published in MDPI reported that modifications in the phenyl ring could enhance or diminish antimicrobial activity. The introduction of specific substituents significantly affected the MIC values against Gram-positive bacteria .
  • Cytotoxicity Assessments : Research conducted on Caco-2 cells indicated that exposure to varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 mM .
  • Mechanistic Insights : Investigations into the mechanism of action suggested that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis in cancer cells, though further studies are needed to elucidate these pathways fully.

Q & A

Q. What experimental designs are optimal for detecting off-target effects in complex biological systems?

  • Methodological Answer :
  • Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map kinase inhibition profiles.
  • RNA-seq : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways.
  • High-content screening : Image-based assays to monitor cytotoxicity, apoptosis, and mitochondrial membrane potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.